1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride
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Overview
Description
1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves the reaction of isoindole derivatives with sulfonyl fluoride reagents. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine, followed by fluorination using a fluoride source like potassium fluoride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield sulfonamides or sulfonate esters.
- Oxidation can lead to the formation of sulfonic acids.
- Reduction can produce sulfonyl hydrides.
Scientific Research Applications
1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride exerts its effects involves the interaction with specific molecular targets. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved may include inhibition of signal transduction processes or disruption of metabolic pathways .
Comparison with Similar Compounds
- 1-Methyl-1,3-dihydroisoindole-2-sulfonamide
- 1-Methyl-1,3-dihydroisoindole-2-sulfonic acid
- 1-Methyl-1,3-dihydroisoindole-2-sulfonate esters
Uniqueness: 1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonamides or sulfonic acids. This makes it particularly useful in applications requiring selective reactivity and stability.
Properties
IUPAC Name |
1-methyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-7-9-5-3-2-4-8(9)6-11(7)14(10,12)13/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHRIPIECZUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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